4-(Dimethoxymethyl)pyrimidin-2-amine

Description

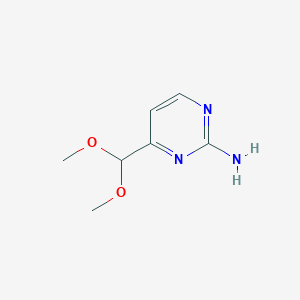

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethoxymethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-6(12-2)5-3-4-9-7(8)10-5/h3-4,6H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQINWXZQCAIVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406739 | |

| Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165807-05-6 | |

| Record name | 4-(dimethoxymethyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 165807-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to 4-(dimethoxymethyl)pyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is structured to offer not just a procedural outline but also a deep dive into the chemical principles and practical considerations that underpin its synthesis.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its ability to participate in hydrogen bonding and act as a bioisostere for purines makes it a valuable component in the design of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The 4-(dimethoxymethyl) substituent introduces a protected aldehyde functionality, which can serve as a versatile handle for further chemical modifications, making this compound a valuable building block for the synthesis of more complex molecular architectures.

Core Synthesis Pathway: Cyclocondensation of a β-Ketoacetal with Guanidine

The most direct and industrially scalable route to this compound is the cyclocondensation reaction between a suitable 1,3-dicarbonyl equivalent and guanidine. This approach is a classic and reliable method for the construction of the 2-aminopyrimidine ring system.

The Key Precursors

-

Guanidine: Typically used as its hydrochloride or nitrate salt, guanidine provides the N-C-N fragment that forms the core of the pyrimidine ring. The free base is generated in situ using a strong base.

-

4,4-Dimethoxy-2-butanone: Also known as acetylacetaldehyde dimethyl acetal, this commercially available β-ketoacetal serves as the 1,3-dielectrophilic component. The ketone carbonyl and the acetal, which is a protected aldehyde, provide the carbon backbone for the pyrimidine ring.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed condensation mechanism. The base, typically sodium ethoxide or sodium methoxide, serves two primary purposes:

-

Deprotonation of Guanidine: It deprotonates the guanidinium salt to generate the free guanidine base, which is a potent nucleophile.

-

Enolate Formation: It catalyzes the formation of an enolate from 4,4-dimethoxy-2-butanone, although the initial nucleophilic attack is more likely to occur at the more electrophilic ketone carbonyl.

The probable reaction sequence is as follows:

-

Nucleophilic attack of a nitrogen atom from guanidine on the ketone carbonyl of 4,4-dimethoxy-2-butanone.

-

Formation of a hemiaminal intermediate, which then dehydrates to form a C=N bond.

-

Intramolecular cyclization through the attack of the second guanidine nitrogen onto the acetal carbon, or its hydrolyzed aldehyde equivalent.

-

Elimination of methanol and water to yield the aromatic 2-aminopyrimidine ring.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Reagents | Advantages | Disadvantages |

| Direct Cyclocondensation | 4,4-Dimethoxy-2-butanone, Guanidine Salt, Strong Base | Convergent, high-yielding, utilizes commercially available starting materials. | Requires anhydrous conditions and careful handling of strong bases. |

| Post-functionalization of a Pre-formed Pyrimidine Ring | e.g., 2-Amino-4-chloropyrimidine, Methanol, Catalyst | Potentially modular for accessing analogues. | May require multiple steps, harsher conditions, and could lead to mixtures of products. |

For the synthesis of this compound, the direct cyclocondensation approach is demonstrably superior in terms of efficiency and atom economy.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally related 2-aminopyrimidines.[1]

Materials and Reagents

-

Guanidine hydrochloride (CAS: 50-01-1)

-

Sodium ethoxide (CAS: 141-52-6)

-

4,4-Dimethoxy-2-butanone (CAS: 5454-83-1)

-

Anhydrous Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Standard laboratory glassware for extraction and filtration

-

Silica gel for column chromatography (optional)

Procedure

-

Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol is prepared. To this solution, guanidine hydrochloride (1.0 equivalent) is added, and the mixture is stirred at room temperature for 30 minutes. The precipitated sodium chloride is typically left in the reaction mixture.

-

Reaction with β-Ketoacetal: To the suspension of guanidine free base, a solution of 4,4-dimethoxy-2-butanone (1.0 equivalent) in anhydrous ethanol is added.

-

Cyclocondensation: The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted twice more with ethyl acetate.

-

The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

-

Purification:

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2][3]

-

Column Chromatography: If recrystallization is insufficient, the product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization

The structure of the synthesized this compound should be confirmed by spectroscopic methods:

-

¹H NMR: Expected signals include those for the methoxy protons of the acetal, the methine proton of the acetal, the pyrimidine ring protons, and the amino group protons.

-

¹³C NMR: The spectrum should show distinct signals for the carbons of the pyrimidine ring, the acetal carbon, and the methoxy carbons.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Safety Considerations

-

Guanidine hydrochloride: Can cause skin and serious eye irritation.[4][5][6][7][8] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium ethoxide: A strong base that is corrosive and flammable. It reacts violently with water. All operations should be carried out in a fume hood under anhydrous conditions.

-

Organic solvents: Ethanol, ethyl acetate, and hexanes are flammable. Use in a well-ventilated area away from ignition sources.

Visualizing the Synthesis Pathway

Figure 1: A flowchart illustrating the key stages in the synthesis of this compound.

Figure 2: A simplified representation of the mechanistic steps involved in the cyclocondensation reaction.

Conclusion

The synthesis of this compound is most effectively achieved through a well-established cyclocondensation reaction. By reacting 4,4-dimethoxy-2-butanone with guanidine in the presence of a strong base, the target compound can be obtained in good yield. This in-depth guide provides the necessary theoretical background, a detailed experimental protocol, and crucial safety information to enable researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.

References

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

- Charanraj, T., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Progress in Petrochemical Science.

- Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

-

PubChem. (n.d.). 2-Aminopyrimidine. National Institutes of Health. [Link]

-

Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminopyrimidines 4a-g by conventional heating. [Link]

-

BioSpectra, Inc. (2025). Guanidine Hydrochloride SDS. [Link]

-

PrepChem. (n.d.). Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermediate). [Link]

- Lee, K. B., et al. (1991).

- Abedi, A., et al. (2014).

- Gilbert, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry.

-

CUNY. (n.d.). Purification by Recrystallization. [Link]

-

Semantic Scholar. (2013). 2-amino-4,6-dimethyl pyrimidine. [Link]

- Charanraj, T., et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines. Crimson Publishers.

- Qureshi, F., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. [Link]

-

Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. [Link]

-

CUNY. (n.d.). Purification by Recrystallization. [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?. [Link]

- Overman, L. E., & Rogers, B. N. (2001). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central.

- Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.

-

Arkat USA. (n.d.). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. [Link]

Sources

- 1. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 2. Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bifunctional guanidine via an amino amide skeleton for asymmetric Michael reactions of beta-ketoesters with nitroolefins: a concise synthesis of bicyclic beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Preparation method of 2-amino-4, 6-dimethoxy pyrimidine (2015) | Li Yongfang | 3 Citations [scispace.com]

- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. scbt.com [scbt.com]

A Technical Guide to the Synthesis of 4-(Dimethoxymethyl)pyrimidin-2-amine

Abstract: 4-(Dimethoxymethyl)pyrimidin-2-amine is a pivotal heterocyclic building block in medicinal chemistry, notably serving as a key intermediate for the synthesis of various kinase inhibitors and other pharmacologically active agents. This guide provides an in-depth examination of the prevalent and most efficient synthetic route to this compound, focusing on the condensation of a malonaldehyde equivalent with guanidine. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss critical process parameters and safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Importance

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and interact with the hinge region of protein kinases.[1] This interaction is a cornerstone for the design of a multitude of targeted therapies, particularly in oncology. This compound (CAS No. 165807-05-6) is a highly valuable derivative within this class.[2] The dimethoxymethyl group serves as a masked aldehyde, a versatile functional handle that allows for further elaboration into a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.[3] Its strategic importance lies in its role as a precursor to more complex molecules, making a reliable and scalable synthesis paramount for drug development programs.

Retrosynthetic Analysis and Mechanistic Overview

The most common and industrially viable approach to the synthesis of this compound relies on the classic Pinner pyrimidine synthesis.[4][5] This involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine, in this case, guanidine.

Retrosynthetic Strategy:

A logical retrosynthetic disconnection of the target molecule breaks the pyrimidine ring at the C-N bonds formed during the cyclization. This reveals guanidine and a three-carbon electrophilic component, 3,3-dimethoxyprop-1-enal or a more stable precursor. The most frequently used precursor is 1,1,3,3-tetramethoxypropane, which can be hydrolyzed in situ to generate the reactive 1,3-dicarbonyl equivalent.

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism:

The synthesis proceeds via a base-catalyzed condensation reaction. The key steps are:

-

Deprotonation: A strong base, typically sodium methoxide, deprotonates guanidine, increasing its nucleophilicity.

-

Nucleophilic Attack: The activated guanidine attacks one of the carbonyl-equivalent carbons of the malonaldehyde derivative generated from 1,1,3,3-tetramethoxypropane.

-

Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the guanidine moiety onto the remaining carbonyl-equivalent carbon forms a six-membered dihydropyrimidine ring.

-

Aromatization: Elimination of water and methanol drives the reaction towards the formation of the stable, aromatic pyrimidine ring.

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis of this compound from commercially available starting materials.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 1.05 | 100 g |

| Sodium Methoxide | CH₃ONa | 54.02 | 1.10 | 59.4 g |

| 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 164.20 | 1.00 | 164.2 g (168 mL) |

| Methanol (Anhydrous) | CH₃OH | 32.04 | - | 500 mL |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Reactor Setup: Equip a 2 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Base and Nucleophile Preparation: Charge the flask with 500 mL of anhydrous methanol. Under a nitrogen atmosphere, carefully add sodium methoxide (59.4 g, 1.10 mol) in portions. Stir until fully dissolved. To this solution, add guanidine hydrochloride (100 g, 1.05 mol). A thick white precipitate of sodium chloride will form. Stir the resulting slurry at room temperature for 30 minutes.

-

Addition of Electrophile: Slowly add 1,1,3,3-tetramethoxypropane (168 mL, 1.00 mol) to the slurry via an addition funnel over 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The progress of the reaction should be monitored by a suitable analytical method such as TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated sodium chloride. Wash the filter cake with a small amount of methanol (2 x 50 mL).

-

Isolation: Combine the filtrates and concentrate under reduced pressure to obtain a viscous oil or a semi-solid crude product.

-

Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. If the product oils out, add heptane until turbidity persists and allow it to cool slowly to room temperature, then to 0-5°C to induce crystallization. Filter the resulting solid, wash with cold heptane, and dry under vacuum to afford this compound as a white to off-white solid. The typical yield is in the range of 75-85%.

Process Insights and Troubleshooting

-

Anhydrous Conditions: The use of anhydrous methanol and maintaining a nitrogen atmosphere is crucial. Sodium methoxide is highly reactive with water, and its decomposition would reduce the effective base concentration, leading to lower yields.

-

Order of Addition: Adding guanidine hydrochloride to the sodium methoxide solution before the electrophile ensures that the guanidine is effectively deprotonated to its more reactive freebase form.

-

Reaction Time and Temperature: The reaction requires elevated temperatures (reflux) to proceed at a reasonable rate. Insufficient heating or shorter reaction times will result in incomplete conversion. Monitoring the reaction is key to determining the optimal endpoint.

-

Purification: While direct crystallization is often sufficient, for very high purity requirements, column chromatography on silica gel (using a gradient of ethyl acetate in heptane or dichloromethane/methanol) can be employed.

Safety and Hazard Considerations

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Sodium Methoxide (CH₃ONa): Corrosive and flammable solid. Reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Methanol (CH₃OH): Flammable and toxic liquid. Can be absorbed through the skin and is harmful if inhaled or ingested.

-

Guanidine Hydrochloride (CH₅N₃·HCl): Harmful if swallowed and causes skin and eye irritation.[6]

-

1,1,3,3-Tetramethoxypropane: Eye and skin irritant.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing work.

Conclusion

The synthesis of this compound via the base-catalyzed condensation of 1,1,3,3-tetramethoxypropane and guanidine is a highly efficient, scalable, and reliable method. This guide provides a comprehensive framework, from mechanistic understanding to a detailed experimental protocol, enabling researchers to confidently produce this valuable intermediate. The versatility of the dimethoxymethyl group ensures its continued importance as a key building block in the development of novel therapeutics, particularly within the domain of kinase inhibitors.[1][7]

References

-

MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Available at: [Link]

-

ResearchGate. Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. Available at: [Link]

-

Slideshare. Pinner pyrimidine synthesis. Available at: [Link]

-

National Center for Biotechnology Information. A deconstruction–reconstruction strategy for pyrimidine diversification. Available at: [Link]

-

ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Available at: [Link]

-

European Patent Office. PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. Available at: [Link]

-

Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

- Google Patents.Preparation method of 4-amino-2, 6-dimethoxypyrimidine.

- Google Patents.Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

National Center for Biotechnology Information. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]

-

CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. Available at: [Link]

- Google Patents.Novel synthesis process of 2-substituted-4,6-dialkoxy pyrimidine.

-

PubChem. this compound. Available at: [Link]

-

MDPI. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Available at: [Link]

-

MDPI. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[8][9][10]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[8][9][10]triazine Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cyclicpharma.com [cyclicpharma.com]

- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. bu.edu.eg [bu.edu.eg]

- 6. This compound | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

4-(Dimethoxymethyl)pyrimidin-2-amine CAS number.

An In-depth Technical Guide to 4-(Dimethoxymethyl)pyrimidin-2-amine CAS Number: 165807-05-6

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's physicochemical properties, outlines general synthetic strategies, and details its critical application as a scaffold in modern therapeutic design, particularly in the development of kinase inhibitors. Emphasis is placed on the practical utility of its distinct functional moieties—the 2-aminopyrimidine core for targeted biological interactions and the dimethoxymethyl group as a versatile synthetic handle. This guide includes an exemplary experimental protocol for its derivatization, detailed safety and handling procedures, and a curated list of authoritative references for further investigation.

Compound Identification and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its structure features a pyrimidine ring substituted with an amine group at the 2-position and a dimethoxymethyl group (a protected aldehyde) at the 4-position. This unique combination of functional groups makes it a valuable intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[1][2][3]

| Property | Value | Source |

| CAS Number | 165807-05-6 | CyclicPharma, PubChem[1][2] |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[2] |

| Molecular Weight | 169.18 g/mol | PubChem[2] |

| InChIKey | OQINWXZQCAIVNK-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | COC(C1=NC(=NC=C1)N)OC | PubChem[2] |

| Purity | Typically ≥98% | CyclicPharma[1] |

| Primary Hazards | Harmful if swallowed, Skin irritant, Serious eye irritant | PubChem[2] |

Synthetic Strategy and Rationale

The synthesis of this compound leverages the foundational principles of heterocyclic chemistry, most notably the Pinner synthesis of pyrimidines. This classic method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, such as guanidine.

Expert Insight: The choice of starting materials is critical for achieving the target structure. Direct use of a formyl-substituted dicarbonyl is often problematic due to the high reactivity of the aldehyde group under the basic or acidic conditions of cyclization. Therefore, the formyl group is introduced in a protected form, the dimethoxy acetal. This acetal is stable to the reaction conditions required for ring formation and can be deprotected in a later step to reveal the reactive aldehyde for further derivatization.

A generalized workflow for this synthetic approach is illustrated below.

Caption: Generalized workflow for the synthesis of this compound.

Core Application in Medicinal Chemistry: A Kinase Inhibitor Scaffold

The 2-aminopyrimidine motif is a privileged scaffold in modern drug discovery, renowned for its ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[4] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime therapeutic targets.

Mechanistic Insight: The 2-amino group and one of the ring nitrogens of the pyrimidine core are perfectly positioned to form two or three key hydrogen bonds with the backbone amide residues of the kinase "hinge region." This interaction anchors the inhibitor within the ATP-binding site, leading to potent and often selective inhibition. The remainder of the molecule can be modified to achieve selectivity and optimal physicochemical properties.

The utility of this compound lies in its dual functionality:

-

The Hinge-Binding Element: The 2-aminopyrimidine core provides the essential anchor for kinase inhibition.

-

The Synthetic Handle: The dimethoxymethyl group at the 4-position provides a latent aldehyde. This group can be easily deprotected under mild acidic conditions to a formyl group, which can then be used in a wide array of subsequent reactions (e.g., reductive amination, Wittig reactions, condensations) to build out a library of diverse compounds for structure-activity relationship (SAR) studies.

Caption: The dual role of the scaffold in kinase inhibition and synthetic diversification.

Exemplary Experimental Protocol: Palladium-Catalyzed N-Arylation

To demonstrate the utility of this compound as a building block, the following protocol describes a typical Buchwald-Hartwig amination reaction. This reaction is fundamental in medicinal chemistry for coupling an amine with an aryl halide to form a C-N bond, a common step in elaborating the core scaffold.

Objective: To synthesize N-aryl-4-(dimethoxymethyl)pyrimidin-2-amine derivatives.

Reagents & Equipment:

-

This compound

-

Aryl bromide or iodide of choice

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., X-Phos)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., n-Butanol, Dioxane, or Toluene)

-

Schlenk flask or microwave vial, magnetic stirrer, heating mantle/block

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification supplies (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired aryl halide (1.1 eq), and the base (2.0 eq).

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 0.05 eq) and the ligand (e.g., 0.10 eq) and add them to the reaction flask.

-

Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.

-

Inerting: Evacuate and backfill the flask with an inert gas three times to ensure all oxygen is removed.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.[2][5]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[5]

-

Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile rubber). Inspect gloves before use.[6]

-

Skin and Body Protection: Wear a laboratory coat. Ensure appropriate protective clothing to prevent skin exposure.[5]

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[5][6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere for long-term stability.

Conclusion

This compound (CAS: 165807-05-6) is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its 2-aminopyrimidine core offers a proven anchor for engaging biological targets like protein kinases, while its protected aldehyde functionality provides a versatile point for synthetic diversification. Researchers equipped with an understanding of its properties, synthesis, and safe handling can effectively leverage this compound to accelerate the design and development of novel therapeutics.

References

-

This compound | C7H11N3O2 | CID 4913032. PubChem, National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - 4-Amino-2,6-dimethoxypyrimidine. Fisher Scientific. [Link]

-

Safety Data Sheet - 4-Chloro-6-(methoxymethyl)pyrimidin-2-amine. Angene Chemical. [Link]

- Preparation method of 4-amino-2, 6-dimethoxypyrimidine.

-

4-(Dimethoxymethyl) pyrimidine, CAS No. 25746-87-6. iChemical. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information, PMC. [Link]

-

PREPARATION OF 4,6-DIMETHOXY-2-((PHENOXYCARBONYL)AMINO)-PYRIMIDINE. European Patent Office (EP 0815086 B1). [Link]

-

4-(4-Methoxyphenyl)pyrimidin-2-amine | C11H11N3O | CID 2735362. PubChem, National Center for Biotechnology Information. [Link]

-

New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. USiena AIR. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Center for Biotechnology Information, PMC. [Link]

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. This compound | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.no [fishersci.no]

- 6. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physical Properties of 4-(Dimethoxymethyl)pyrimidin-2-amine

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(Dimethoxymethyl)pyrimidin-2-amine (CAS No. 165807-05-6). As a substituted pyrimidine, this compound represents a valuable building block in medicinal chemistry and synthetic organic chemistry.[1][2] This document consolidates computed data from authoritative chemical databases and presents robust, field-proven experimental protocols for the determination of key physical characteristics such as melting point and solubility. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. Every protocol is designed as a self-validating system, emphasizing scientific integrity and reproducibility. This guide is intended to be an essential resource for researchers handling this compound, enabling accurate characterization and informed application in further research and development.

Chemical Identity and Core Computed Properties

This compound is a heterocyclic compound featuring a pyrimidine core, an essential scaffold in numerous biologically active molecules.[1][2] The presence of a protected aldehyde (as a dimethyl acetal) and an amino group makes it a versatile intermediate for further chemical modification. Its fundamental identity and computed physicochemical parameters are summarized below.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 165807-05-6 | CyclicPharma, SCBT[4][5] |

| Molecular Formula | C₇H₁₁N₃O₂ | PubChem, CyclicPharma[3][4] |

| Molecular Weight | 169.18 g/mol | PubChem, CyclicPharma[3][4] |

| Exact Mass | 169.085126602 Da | PubChem[3] |

| XLogP3 | -0.5 | PubChem[3] |

| Topological Polar Surface Area | 70.3 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Experimental Determination of Key Physical Properties

While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably determined using standard laboratory techniques. This section provides detailed, self-validating protocols for characterizing its melting point and solubility profile, which are critical parameters for assessing purity, stability, and suitability for downstream applications, particularly in drug formulation.

Melting Point Determination: A Purity Benchmark

Causality: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas a broad and depressed range typically signifies the presence of impurities. This determination is crucial for lot-to-lot consistency and quality control. The capillary method described here is a standard, reliable technique requiring minimal sample.

Protocol: Digital Melting Point Apparatus (Capillary Method)

-

Sample Preparation: Ensure the this compound sample is completely dry and free of solvent. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Ramp (Screening): Set a rapid heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Refined Ramp (Accurate Determination): Using a new sample, set the starting temperature to approximately 20 °C below the observed approximate melting point. Set the heating ramp rate to a slow, controlled 1-2 °C/min. This slow rate is critical for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: Report the melting point as the range T₁ – T₂. For a pure compound, this range should be narrow (≤ 2 °C).

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Solubility Profiling: Foundational Data for Drug Development

Causality: Solubility is a critical determinant of a drug candidate's bioavailability and developability. A comprehensive solubility profile in various aqueous and organic media informs preclinical formulation strategies, analytical method development (e.g., HPLC mobile phase selection), and potential delivery mechanisms. The isothermal shake-flask method is the gold standard for its reliability and direct measurement of thermodynamic equilibrium solubility.

Protocol: Isothermal Shake-Flask Solubility Assay

-

Solvent Selection: Prepare a panel of relevant solvents, such as:

-

Purified Water (pH ~7.0)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1-2 mL) of each solvent in separate glass vials. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours. This extended period ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sample Dilution & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a pre-calibrated analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS method. Calculate the concentration of the compound in the original supernatant by back-calculating from the dilution factor.

-

Reporting: Report the solubility in units of mg/mL or µg/mL for each solvent at the specified temperature.

Workflow for Solubility Profiling

Caption: Isothermal shake-flask method for solubility determination.

Stability, Storage, and Safety

Chemical Stability and Storage

While specific degradation pathway studies are not publicly available, the chemical structure suggests potential sensitivity to acidic conditions, which could hydrolyze the dimethyl acetal to the corresponding aldehyde. As with many amine-containing compounds, prolonged exposure to light and air may lead to oxidative degradation.

Recommended Storage Conditions:

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.

-

Container: Keep in a tightly sealed, light-resistant container.

Hazard Identification and Safe Handling

Based on aggregated GHS data, this compound is classified with the following hazards.[3]

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Safe Handling Practices:

-

Engineering Controls: Handle only in a properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

This compound is a valuable chemical intermediate with well-defined computed properties. Although specific experimental physical data like melting point and solubility are not widely cataloged, this guide provides the authoritative, step-by-step protocols necessary for any research or drug development professional to determine these values accurately and reproducibly. Adherence to these standardized methodologies, combined with the provided safety and handling information, will ensure the reliable and safe use of this compound in advancing scientific discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

-

Tiwari, P., et al. (2016). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Pharmaceutical and Biological Evaluations. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to 4-(Dimethoxymethyl)pyrimidin-2-amine: A Versatile Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(dimethoxymethyl)pyrimidin-2-amine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, and detailed characterization, with a particular focus on its strategic application in medicinal chemistry. The 2-aminopyrimidine scaffold is a well-established pharmacophore in numerous clinically approved drugs, and the latent aldehyde functionality at the 4-position of this molecule offers a unique and powerful tool for the synthesis of diverse compound libraries, particularly in the realm of kinase inhibitors. This guide aims to provide both foundational knowledge and field-proven insights into the utility of this versatile intermediate.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, found at the heart of countless biologically active molecules, from nucleobases in DNA and RNA to a plethora of therapeutic agents.[1] The 2-aminopyrimidine motif, in particular, has emerged as a "privileged scaffold" due to its ability to form key hydrogen bond interactions with the hinge region of many protein kinases.[2][3] This has led to its incorporation into numerous FDA-approved kinase inhibitors for the treatment of cancer and other diseases.

This compound (CAS No. 165807-05-6) is a functionalized derivative that offers a significant advantage in drug discovery campaigns.[4][5] The dimethoxymethyl group serves as a stable protecting group for a formyl (aldehyde) functionality. This latent aldehyde at the C4-position provides a synthetic handle for a wide array of chemical transformations, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective use in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Amino-4-(dimethoxymethyl)pyrimidine, 2-aminopyrimidine-4-carboxaldehyde dimethylacetal | [4] |

| CAS Number | 165807-05-6 | [4][5] |

| Molecular Formula | C₇H₁₁N₃O₂ | [4][5] |

| Molecular Weight | 169.18 g/mol | [4][5] |

| Appearance | Solid (predicted) | |

| XLogP3-AA (Predicted) | -0.5 | [4] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [4] |

| Hydrogen Bond Acceptors | 5 (3 from N atoms, 2 from O atoms) | [4] |

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible and robust synthetic strategy can be devised based on well-established pyrimidine synthesis methodologies. The most common and efficient approach involves the condensation of guanidine with a 1,3-dielectrophilic species.

Proposed Synthetic Pathway: Condensation of Guanidine with a β-Ketoacetal

A logical and industrially scalable approach is the reaction of guanidine with a protected β-ketoaldehyde equivalent, such as 4,4-dimethoxy-3-oxobutanal or a derivative thereof.

Caption: Proposed synthesis of this compound.

Causality of Experimental Choices:

-

Guanidine: This serves as the N-C-N building block that will form the 2-amino-pyrimidine core. Guanidine hydrochloride is a common, stable salt that can be used, with the free base being liberated in situ by the added base.

-

1,3-Dielectrophile: A β-dicarbonyl compound or its synthetic equivalent is required to provide the C4-C5-C6 fragment of the pyrimidine ring. The dimethoxyacetal at one end ensures the desired functionality in the final product.

-

Base: A base such as sodium ethoxide is crucial to deprotonate the guanidine and facilitate the initial nucleophilic attack on one of the carbonyl/acetal groups, initiating the cyclization cascade.

-

Solvent and Heat: An alcoholic solvent like ethanol is typically used as it is compatible with the base and reactants. Heating is generally required to drive the condensation and subsequent dehydration/aromatization to form the stable pyrimidine ring.

This one-pot reaction is a highly efficient method for the construction of the pyrimidine core.[6]

Chemical Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyrimidine Protons: Two distinct signals in the aromatic region, likely doublets, corresponding to the protons at the C5 and C6 positions of the pyrimidine ring.

-

Acetal Proton: A singlet for the methine proton of the dimethoxymethyl group, -CH(OCH₃)₂.

-

Methoxy Protons: A singlet integrating to six protons for the two equivalent methoxy groups, -OCH₃.

-

Amine Protons: A broad singlet for the two protons of the primary amine group, -NH₂. The chemical shift of this peak can be variable and concentration-dependent.

-

-

¹³C NMR:

-

Pyrimidine Carbons: Signals corresponding to the carbon atoms of the pyrimidine ring. The carbon bearing the amino group (C2) and the carbon attached to the dimethoxymethyl group (C4) will have distinct chemical shifts.

-

Acetal Carbon: A signal for the methine carbon of the dimethoxymethyl group.

-

Methoxy Carbons: A single signal for the two equivalent methoxy carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands confirming the presence of key functional groups:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Primary amine (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H (pyrimidine) |

| 2950-2850 | C-H stretching | Aliphatic C-H (methoxy) |

| 1650-1580 | C=N and C=C stretching | Pyrimidine ring |

| 1640-1560 | N-H bending | Primary amine (-NH₂) |

| 1150-1050 | C-O stretching | Acetal C-O |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 170.1. The fragmentation pattern might involve the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group.[4]

Applications in Drug Development: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of high-value, biologically active molecules.

The Latent Aldehyde: A Key for Synthetic Diversification

The dimethoxyacetal group is stable under many reaction conditions, yet it can be readily deprotected under mild acidic conditions to unmask the highly reactive aldehyde functionality, yielding 2-aminopyrimidine-4-carbaldehyde. This transformation unlocks a vast chemical space for further synthetic elaboration.

Caption: Synthetic utility of this compound via deprotection.

This workflow demonstrates how a single, stable building block can serve as the entry point to a wide array of functionalized pyrimidines, each with the potential for unique biological activity. The aldehyde is a versatile functional group that can participate in reactions such as:

-

Reductive Amination: To introduce diverse amine side chains, which is a common strategy for modulating solubility, cell permeability, and target engagement.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold and allowing for the introduction of new pharmacophoric elements.

-

Nucleophilic Addition (Grignard, Organolithium): To create chiral secondary alcohols, adding three-dimensional complexity to the molecule.

-

Oxidation: To form the corresponding carboxylic acid, which can serve as a bioisostere for other functional groups or as a handle for amide bond formation.

Role in Kinase Inhibitor Design

The 2-aminopyrimidine core is a proven kinase-binding motif. The amino group typically forms two hydrogen bonds with the backbone amide of a key residue in the ATP-binding site's hinge region. The 4-position of the pyrimidine ring points out towards the solvent-exposed region, making it an ideal position to introduce substituents that can enhance potency and selectivity for a specific kinase target. The aldehyde derived from this compound is a perfect precursor for elaborating such selectivity-determining side chains.

Caption: Interaction of a 2-aminopyrimidine scaffold with a kinase active site.

Conclusion and Future Outlook

This compound is a high-value, strategic building block for modern drug discovery. Its stable, protected aldehyde functionality, combined with the proven pharmacophoric properties of the 2-aminopyrimidine core, makes it an invaluable tool for medicinal chemists. The ability to easily unmask a reactive aldehyde at a late stage in a synthetic sequence allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug development. As the demand for novel, selective, and potent therapeutics, particularly in oncology, continues to grow, the utility of versatile and intelligently designed building blocks like this compound will undoubtedly increase.

References

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4913032, this compound. Retrieved from [Link]

-

Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Halogenoid acids and salts thereof - Patent US-11208325-B2. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]

-

Preprints.org. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

-

National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

National Center for Biotechnology Information. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central. Retrieved from [Link]

-

CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23422138, 4-Methoxy-N-methyl-2-pyrimidinamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Retrieved from [Link]

-

MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

-

MDPI. (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[7][8]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[9][8]triazine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118946, 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cyclicpharma.com [cyclicpharma.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to 4-(Dimethoxymethyl)pyrimidin-2-amine: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 4-(Dimethoxymethyl)pyrimidin-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. With a molecular weight of 169.18 g/mol , this pyrimidine derivative serves as a highly versatile synthetic intermediate.[1][2][3][4] Its core utility stems from the dimethoxymethyl group, which functions as a stable, protected aldehyde. This "masked" functionality allows for the strategic introduction of a reactive formyl group at a late stage of a synthetic sequence, enabling the construction of complex molecular architectures. This document details the compound's physicochemical properties, explores plausible synthetic strategies, outlines its critical applications, and provides exemplary experimental protocols for its use.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. Beyond this biological role, the pyrimidine scaffold is a privileged structure in drug design, appearing in numerous approved therapeutic agents.[5] Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system provides a rigid framework for orienting functional groups toward biological targets. The amenability of the pyrimidine core to chemical modification makes it an attractive starting point for developing libraries of compounds targeting enzymes, receptors, and other proteins.[5]

Compound Profile and Physicochemical Properties

This compound (CAS No. 165807-05-6) is a substituted pyrimidine that presents as a valuable building block for synthetic chemists.[1][2][3] Its structure features a primary amine at the 2-position, which is a common site for further functionalization, and the key dimethoxymethyl group at the 4-position.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, based on computational and vendor-supplied data.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | [1][2][3] |

| Molecular Weight | 169.18 g/mol | [1][2][3][4] |

| CAS Number | 165807-05-6 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| XLogP3-AA (Lipophilicity) | -0.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Appearance | Typically an off-white to yellow solid | Vendor Data |

Synthesis and Mechanistic Considerations

While specific, industrial-scale synthetic routes are often proprietary, a plausible and logical synthesis of this compound can be conceptualized based on established pyrimidine chemistry. A common strategy involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a guanidine derivative.

The causality behind using a precursor with a dimethoxymethyl group, rather than a free aldehyde, is rooted in chemical strategy. Aldehydes are highly reactive and can undergo self-condensation or other side reactions under the basic or acidic conditions often required for pyrimidine ring formation. The dimethoxymethyl group, a dimethyl acetal, is stable under these conditions. It acts as a robust protecting group that "masks" the aldehyde's reactivity until it is intentionally revealed later in the synthesis.

Caption: A generalized workflow for the synthesis of pyrimidine amines.

Core Applications in Research and Development

The primary value of this compound lies in its role as a versatile synthetic intermediate. The presence of two distinct functional handles—the nucleophilic 2-amino group and the masked electrophilic 4-formyl group—allows for sequential and controlled elaboration of the molecule.

-

Elaboration at the 2-Amino Group: The amine can readily participate in reactions such as amide bond formation, sulfonylation, or Buchwald-Hartwig amination to couple with other molecular fragments. This is a common strategy for building inhibitors that target the ATP-binding pocket of kinases.[6]

-

Deprotection and Elaboration at the 4-Position: The dimethoxymethyl acetal can be efficiently hydrolyzed under mild acidic conditions to unveil the 4-formylpyrimidine-2-amine. This aldehyde is a powerful electrophile for a host of subsequent reactions:

-

Reductive Amination: To introduce substituted amino groups.

-

Wittig Reaction: To form carbon-carbon double bonds.

-

Aldol Condensation: To build more complex carbon skeletons.

-

This dual functionality makes it a key building block in the synthesis of targeted therapies, particularly in oncology, where pyrimidine-based kinase inhibitors are prevalent.[6] For example, pyrimidin-2-amine derivatives have been successfully designed as potent inhibitors of Polo-like kinase 4 (PLK4), a regulator of centriole duplication and a target in cancer therapy.[6]

Caption: Strategic deprotection and elaboration of the 4-position.

Exemplary Experimental Protocol: Two-Step Deprotection and Reductive Amination

This protocol describes a self-validating workflow, demonstrating the utility of this compound as a synthetic intermediate. The successful conversion validates the reactivity of both the protected and deprotected forms.

Objective: To synthesize a 4-((substituted-amino)methyl)pyrimidin-2-amine derivative.

Step 1: Hydrolytic Deprotection of the Acetal

-

Rationale: This step uses aqueous acid to catalyze the hydrolysis of the acetal to the corresponding aldehyde. Tetrahydrofuran (THF) is used as a co-solvent to ensure miscibility. The reaction is typically run at room temperature to prevent potential side reactions.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add 2M aqueous hydrochloric acid (HCl) (e.g., 2.0 eq) dropwise at room temperature with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-aminopyrimidine-4-carbaldehyde. This intermediate is often used immediately in the next step without extensive purification.

-

Step 2: Reductive Amination

-

Rationale: This step forms a new carbon-nitrogen bond. The aldehyde first reacts with the chosen amine to form a transient iminium ion, which is then selectively reduced by a mild hydride agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less basic and more selective for iminium ions over aldehydes, reducing the likelihood of side reactions.

-

Procedure:

-

Dissolve the crude 2-aminopyrimidine-4-carbaldehyde (1.0 eq) from Step 1 in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the desired primary or secondary amine (1.1 eq).

-

Add acetic acid (catalytic amount, e.g., 0.1 eq) to facilitate iminium ion formation.

-

Stir the mixture for 20-30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control any effervescence.

-

Stir the reaction at room temperature until completion as monitored by TLC or LC-MS (typically 4-16 hours).

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the resulting crude product by silica gel column chromatography to yield the desired N-substituted final product.

-

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its molecular weight of 169.18 g/mol and its unique combination of a nucleophilic amine and a protected electrophilic center provide a reliable and versatile platform for constructing complex, biologically active molecules.[1][2][3][4] Understanding its properties, synthetic logic, and practical applications empowers researchers to efficiently design and execute synthetic campaigns aimed at discovering the next generation of pyrimidine-based therapeutics.

References

- CyclicPharma. (n.d.). This compound | CAS No. 165807-05-6.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2020). CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine.

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

- 1. cyclicpharma.com [cyclicpharma.com]

- 2. This compound | C7H11N3O2 | CID 4913032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. bridgeorganics.com [bridgeorganics.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectral Analysis of 4-(Dimethoxymethyl)pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4-(dimethoxymethyl)pyrimidin-2-amine, a substituted aminopyrimidine of interest in medicinal chemistry and drug development. By examining the predicted chemical shifts, coupling constants, and through-space correlations, this document serves as a practical reference for the unambiguous identification and characterization of this compound and its analogs. We will delve into the rationale behind spectral assignments, discuss potential complexities such as solvent effects and tautomerism, and provide standardized protocols for sample preparation and data acquisition.

Introduction: The Structural Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antivirals, anticancer drugs, and antibiotics. The 2-aminopyrimidine moiety, in particular, is a privileged structure known for its ability to form key hydrogen bond interactions with biological targets. The substituent at the 4-position, in this case, a dimethoxymethyl group, can significantly influence the molecule's electronic properties, conformation, and metabolic stability. Therefore, a thorough structural characterization by NMR is paramount for quality control, understanding structure-activity relationships (SAR), and guiding further synthetic efforts.

This guide will provide an in-depth exploration of the NMR spectrum of this compound, offering insights that are both foundational for spectroscopic novices and serve as a detailed reference for seasoned experts.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrimidine ring protons, the amino protons, and the protons of the dimethoxymethyl group. The predicted chemical shifts are influenced by the electronic effects of the nitrogen atoms in the pyrimidine ring and the electron-donating amino group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~8.2-8.4 | Doublet (d) | 1H | ~5.0 |

| H-5 | ~6.6-6.8 | Doublet (d) | 1H | ~5.0 |

| -NH₂ | ~5.0-5.5 | Broad Singlet (br s) | 2H | - |

| -CH(OCH₃)₂ | ~5.4-5.6 | Singlet (s) | 1H | - |

| -OCH₃ | ~3.3-3.5 | Singlet (s) | 6H | - |

Rationale for Chemical Shift Assignments

-

Pyrimidine Ring Protons (H-6 and H-5): The protons on the pyrimidine ring are in an electron-deficient environment due to the electronegativity of the two nitrogen atoms. Consequently, they are deshielded and appear at a lower field. H-6, being adjacent to a ring nitrogen, is expected to be the most downfield of the two. H-5 is positioned between the amino group (electron-donating) and the dimethoxymethyl group, leading to a more shielded environment and an upfield shift compared to H-6. These two protons are expected to show a doublet splitting pattern due to coupling with each other.

-

Amino Protons (-NH₂): The chemical shift of the amino protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In a non-protic solvent like chloroform-d, they typically appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

-

Dimethoxymethyl Protons (-CH(OCH₃)₂ and -OCH₃): The methine proton of the acetal group is attached to a carbon bonded to two oxygen atoms, resulting in a deshielded signal. The six protons of the two methoxy groups are chemically equivalent and are expected to appear as a sharp singlet in a more upfield region.

Predicted ¹³C NMR Spectrum: A Structural Fingerprint

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163-165 |

| C-4 | ~168-170 |

| C-6 | ~157-159 |

| C-5 | ~110-112 |

| -CH(OCH₃)₂ | ~102-104 |

| -OCH₃ | ~53-55 |

Rationale for Chemical Shift Assignments

-

Pyrimidine Ring Carbons (C-2, C-4, C-6, and C-5): The chemical shifts of the pyrimidine ring carbons are highly influenced by the attached nitrogen atoms and substituents. C-2, C-4, and C-6, being directly bonded to nitrogen, are significantly deshielded and appear at the downfield end of the spectrum. C-4, bearing the dimethoxymethyl group, is expected to be the most downfield. C-2, attached to the amino group, will also be downfield. C-5 will be the most upfield of the ring carbons.

-

Dimethoxymethyl Carbons (-CH(OCH₃)₂ and -OCH₃): The acetal carbon, bonded to two oxygens, is deshielded and typically appears in the range of 100-110 ppm. The carbons of the two equivalent methoxy groups will be found in the typical alkoxy region of the spectrum.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common and relatively non-polar solvent. For solubility or to observe different hydrogen bonding patterns, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used.

-

Concentration: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

-